molecular formula C9H6N2O4S B4971933 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione

3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B4971933
M. Wt: 238.22 g/mol
InChI Key: HGJFMGQUKMSNJP-UHFFFAOYSA-N
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Description

3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound featuring a thiazolidine ring substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-nitrobenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Reduction: 3-(4-aminophenyl)-1,3-thiazolidine-2,4-dione.

    Oxidation: Sulfoxides or sulfones of the thiazolidine ring.

    Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The nitrophenyl group can interact with active sites of enzymes, making it a candidate for drug development.

Medicine

Medically, derivatives of this compound are explored for their anti-inflammatory and antimicrobial properties. The thiazolidine ring is a common motif in pharmaceuticals, and modifications of this structure can lead to new therapeutic agents.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione exerts its effects involves the interaction of the nitrophenyl group with biological targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The thiazolidine ring can also interact with various molecular pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-aminophenyl)-1,3-thiazolidine-2,4-dione: Similar structure but with an amino group instead of a nitro group.

    3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione: Contains a chlorine atom instead of a nitro group.

    3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione: Features a methyl group in place of the nitro group.

Uniqueness

3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly reactive in nucleophilic aromatic substitution reactions and useful in various synthetic applications.

Properties

IUPAC Name

3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4S/c12-8-5-16-9(13)10(8)6-1-3-7(4-2-6)11(14)15/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJFMGQUKMSNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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